5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that combines the structural features of benzofuran and oxadiazole Benzofuran is known for its wide range of biological activities, while oxadiazole is recognized for its applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as acid-catalyzed cyclization of compounds containing a carbonyl group or palladium-catalyzed ring closure.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Benzofuran and Oxadiazole: The final step involves coupling the benzofuran and oxadiazole moieties through a suitable linker, such as a phenyl group, using standard organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the oxadiazole ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran moiety.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Substituted derivatives with various functional groups on the phenyl rings.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine: The
Properties
CAS No. |
65695-13-8 |
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Molecular Formula |
C22H14N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[4-(1-benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H14N2O2/c1-2-6-16(7-3-1)21-23-22(26-24-21)17-12-10-15(11-13-17)20-14-18-8-4-5-9-19(18)25-20/h1-14H |
InChI Key |
ZVQHINKBSOXXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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